XPhos Palladacycle Gen. 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

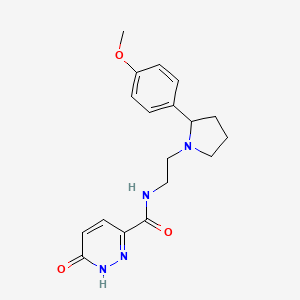

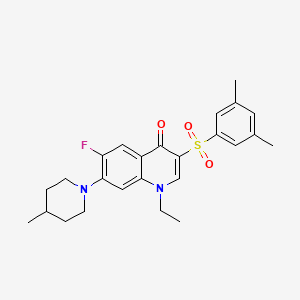

XPhos Palladacycle Gen. 3, also known as XPhos Pd G3, is a third-generation Buchwald precatalyst . It is air, moisture, and thermally stable, and is highly soluble in a wide range of common organic solvents . It has a long life in solutions and is an excellent reagent for Suzuki cross-coupling reactions .

Synthesis Analysis

The third-generation Buchwald precatalysts with XPhos were prepared in multigram scale by a modified procedure . The solvent-dependent isomerization of XPhos Pd G3 was studied by NMR, and the X-ray structures of two isomers were determined .

Molecular Structure Analysis

The empirical formula of XPhos Pd G3 is C46H62NO3PPdS . The molecular weight is 846.45 .

Chemical Reactions Analysis

XPhos Pd G3 is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It is particularly effective for Suzuki cross-coupling reactions .

Physical And Chemical Properties Analysis

XPhos Pd G3 is a solid substance . It has a melting point of 146-151 °C (decomposition) .

Scientific Research Applications

Synthesis of Buchwald Precatalysts

The third-generation Buchwald precatalysts with XPhos and RuPhos were prepared in multigram scale by a modified procedure . The solvent-dependent isomerization of Pd (ABP) (XPhos) (OMs) was studied by NMR, and the X-ray structures of two isomers were determined .

Quality Control by NMR Spectroscopy

The 1H- and 31P-NMR spectra of the title complexes and some impurities were analyzed in detail . A simple method for the quick quality control (QC) of the precatalysts, suitable for routine use, was proposed .

Cyanation Reaction of Heterocyclic Halides

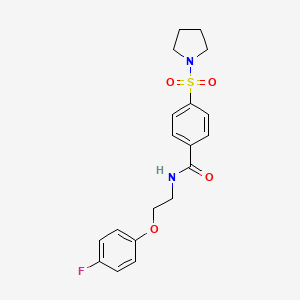

XPhos Pd G3 may be used in the cyanation reaction of heterocyclic halides .

Coupling of Heteroaryl Chlorides with Polyfluoroaryl Zinc Reagents

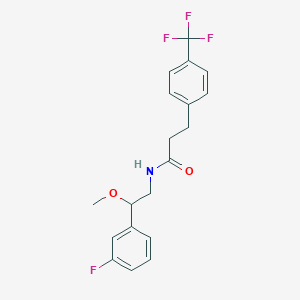

This compound can be used in the coupling of heteroaryl chlorides with polyfluoroaryl zinc reagents .

Coupling of 2,6-Difluorophenylboronic Acid with (Hetero)Aryl Chlorides

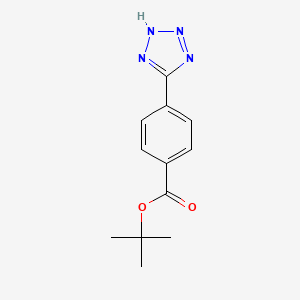

Another application of XPhos Pd G3 is in the coupling of 2,6-difluorophenylboronic acid with (hetero)aryl chlorides .

Amination / Cyclization Reactions

XPhos Pd G3 can be used as a catalyst for amination / cyclization reactions .

C-N Bond-Forming Reactions via Packed-Bed Microreactors

This compound can be used for C-N bond-forming reactions via packed-bed microreactors .

Boration of Aryl Chlorides

XPhos Pd G3 can be used as a catalyst for the boration of aryl chlorides .

Mechanism of Action

Target of Action

XPhos Palladacycle Gen. 3, also known as (2-Dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(ii) methanesulfonate, is a third-generation Buchwald precatalyst . Its primary targets are organic compounds that undergo cross-coupling reactions .

Mode of Action

The compound acts as a catalyst in various cross-coupling reactions . It facilitates the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds . The compound’s interaction with its targets involves the cleavage of a similar bond .

Biochemical Pathways

The compound plays a crucial role in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are essential for the synthesis of complex organic compounds.

Result of Action

The result of the compound’s action is the efficient formation of new organic compounds through cross-coupling reactions . It allows for lower catalyst loadings, shorter reaction times, and accurate control of the ligand: palladium ratio .

Action Environment

The compound is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents . These properties make it a versatile catalyst that can be used in various environments. The compound’s efficacy and stability can be influenced by factors such as temperature, solvent type, and the presence of impurities .

Safety and Hazards

XPhos Pd G3 can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is recommended to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air . If swallowed, the victim should drink water and get medical attention if symptoms occur .

properties

IUPAC Name |

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRGIWYBLKXQGS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62NO3PPdS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

XPhos Palladacycle Gen. 3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2432133.png)

![1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2432135.png)

![1-(tert-butyl)-5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2432137.png)

![2-Cyclopropyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2432144.png)

![1-[(2-Chlorophenyl)methyl]-3-[(4-chlorophenyl)methylsulfonyl]indole](/img/structure/B2432147.png)

![1-(3-Hydroxypropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2432151.png)